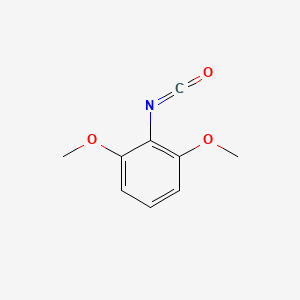

2-异氰酸酯-1,3-二甲氧基苯

描述

2-Isocyanato-1,3-dimethoxybenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds which can provide insight into the chemical behavior and properties that 2-isocyanato-1,3-dimethoxybenzene might exhibit. For instance, 1,4-difluoro-2,5-dimethoxybenzene is used as a precursor in Diels-Alder reactions, suggesting that dimethoxybenzene derivatives can participate in complex chemical reactions to form polycyclic compounds . Similarly, 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide is another related compound that undergoes transformation into a dicyano diarylethane through a free-radical process . These studies imply that methoxy groups on a benzene ring can influence reactivity and stability of the compounds.

Synthesis Analysis

The synthesis of related compounds involves the use of dimethoxybenzene derivatives as precursors or intermediates. In the first paper, 1,4-difluoro-2,5-dimethoxybenzene is utilized in a benzyne-furan Diels-Alder reaction to produce oxabenzonorbornadienes, which are further transformed into naphthol derivatives and anthracenols . The second paper describes the formation of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane from 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide through a free-radical process, indicating a method that could potentially be adapted for the synthesis of 2-isocyanato-1,3-dimethoxybenzene .

Molecular Structure Analysis

While the molecular structure of 2-isocyanato-1,3-dimethoxybenzene is not directly analyzed in the papers, the structures of related compounds suggest that the presence of methoxy groups and other substituents on the benzene ring can significantly affect the electronic distribution and steric hindrance, which in turn influences the reactivity of the compound. For example, the presence of fluorine atoms in 1,4-difluoro-2,5-dimethoxybenzene likely affects its reactivity in the Diels-Alder reaction .

Chemical Reactions Analysis

The chemical reactions described in the papers involve complex transformations of dimethoxybenzene derivatives. The first paper details a two-step Diels-Alder reaction sequence leading to highly substituted anthracenols . The second paper discusses a free-radical process that yields a dicyano diarylethane, demonstrating the potential for radical-mediated reactions in these types of compounds . These reactions highlight the versatility of dimethoxybenzene derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-isocyanato-1,3-dimethoxybenzene can be inferred from the properties of related compounds discussed in the papers. The presence of electron-donating methoxy groups would likely influence the electron density of the benzene ring, affecting its reactivity and physical properties such as solubility and boiling point. The papers do not provide specific physical property data, but the chemical reactions described suggest that these compounds are stable under certain conditions and reactive under others, such as in the presence of acid or radical initiators .

科学研究应用

能量储存和转换二甲氧基苯衍生物被探索作为非水氧化还原液流电池的阴极材料。包括二甲氧基苯变体在内的这些材料显示出高开路电位和电化学可逆性。9,10-双(2-甲氧基乙氧基)-1,2,3,4,5,6,7,8-八氢-1,4:5,8-二甲基萘蒽 (BODMA) 等创新技术展示了带电态的溶解度和化学稳定性增加,这对提高电池性能至关重要 (Jingjing Zhang 等,2017)。

化学合成和药物开发二甲氧基苯衍生物是合成医药中间体分子的基础,例如用于精神病和精神分裂症治疗的 2,5-二甲氧基-4-乙硫基-苯乙胺。合成途径涉及磺酰氯化、还原、醚化和 Vilsmeier 反应,强调了二甲氧基苯衍生物在复杂化学合成中的用途 (Z. Zhimin, 2003)。

材料科学在材料科学中,包括与 2-异氰酸酯-1,3-二甲氧基苯结构相关的二甲氧基苯衍生物用于合成新型材料。例如,通过烷氧基苯的直接缩合创建杂化 [n]芳烃展示了在催化、分子识别和有机电子学中具有潜在应用的材料的开发 (T. Boiński 等,2015)。

环境科学包括二甲氧基苯衍生物在内的木质素模型的臭氧分解有助于理解有机污染物的降解过程。这些研究有助于开发环境修复和将木质素可持续加工成有价值的化学产品的方法 (E. Mvula 等,2009)。

属性

IUPAC Name |

2-isocyanato-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-7-4-3-5-8(13-2)9(7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMPHPHMBXRRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371197 | |

| Record name | 2-isocyanato-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanato-1,3-dimethoxybenzene | |

CAS RN |

50528-53-5 | |

| Record name | 2-isocyanato-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

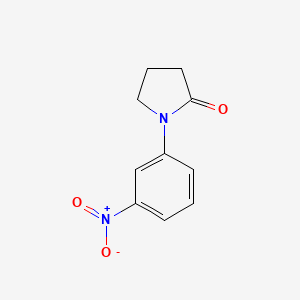

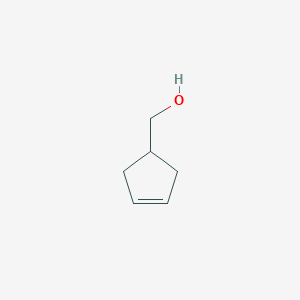

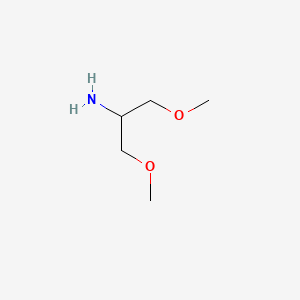

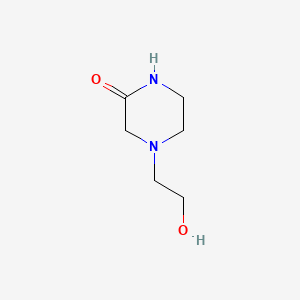

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。